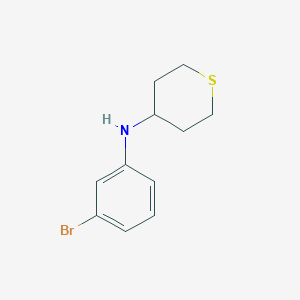

N-(3-bromophenyl)thian-4-amine

Description

N-(3-bromophenyl)thian-4-amine is a brominated aromatic amine featuring a thiane (a six-membered saturated sulfur-containing heterocycle) substituted at the 4-position with an amine group linked to a 3-bromophenyl moiety. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making it amenable to further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

N-(3-bromophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14BrNS/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 |

InChI Key |

GQMADUGZFIKEHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)thian-4-amine typically involves the reaction of 3-bromophenylamine with thian-4-amine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated systems for efficient synthesis and purification. The use of high-quality reagents and optimized reaction conditions ensures the production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding phenylthian-4-amine.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenylthian-4-amine.

Substitution: Various substituted thian-4-amines depending on the substituent introduced.

Scientific Research Applications

N-(3-bromophenyl)thian-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and thian-4-amine structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₆BrNS (for the methyl-substituted analog)

- Molecular Weight : 286.23 g/mol (for N-[(3-bromophenyl)methyl]thian-4-amine)

- Structural Features : The thiane ring introduces conformational flexibility, while the bromophenyl group contributes to steric bulk and electronic effects.

Comparison with Structurally Similar Compounds

N-(3-Bromo-4-fluorophenyl)thian-4-amine

N-[(3-Bromophenyl)methyl]thian-4-amine

N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine

4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

Anticancer Activity

- N-(3-bromophenyl)thian-4-amine analogs have shown moderate cytotoxicity in preliminary assays. For instance, related triazole derivatives (e.g., 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) exhibited IC₅₀ values in the micromolar range against breast cancer cell lines .

Biological Activity

N-(3-bromophenyl)thian-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H10BrN1S1

Molecular Weight: Approximately 251.16 g/mol

The compound consists of a thian (sulfur-containing heterocycle) moiety linked to a phenyl group substituted with a bromine atom. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes that play crucial roles in various diseases, potentially inhibiting their activity.

- Receptor Modulation: It may bind to specific receptors, modulating their functions and influencing cellular signaling pathways.

- Antiproliferative Activity: Preliminary studies suggest that this compound exhibits significant antiproliferative effects against cancer cell lines, indicating potential applications in oncology.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies: A study evaluated the antiproliferative effects of this compound on breast cancer cells (MDA-MB-231), confirming its potential as a lead compound for further drug development. The results indicated that it could significantly inhibit cell proliferation under both normoxic and hypoxic conditions .

- Molecular Docking Studies: Computational analyses suggested that this compound binds effectively to targets involved in cancer progression, supporting its role as a therapeutic agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Comparative Studies: Similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships that could inform future modifications of this compound. Some derivatives exhibited promising antibacterial activity comparable to standard drugs like amoxicillin .

Table 1: Summary of Biological Activities

Detailed Findings from Case Studies

- Antiproliferative Effects: In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells. The IC50 values indicated potent activity, especially under hypoxic conditions, which mimic the tumor microenvironment .

- Structure-Activity Relationship (SAR): Research into similar compounds has provided valuable insights into how modifications can enhance biological activity. For instance, the presence of specific substituents on the phenyl ring can dramatically influence both anticancer and antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.